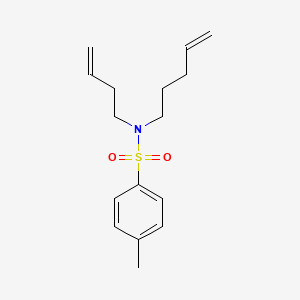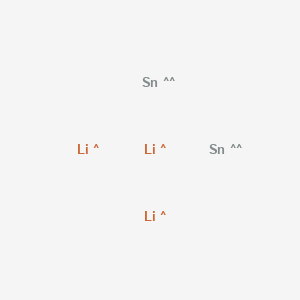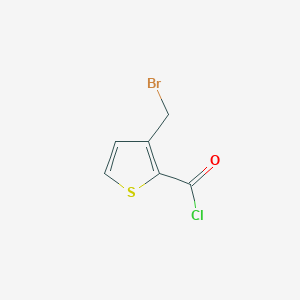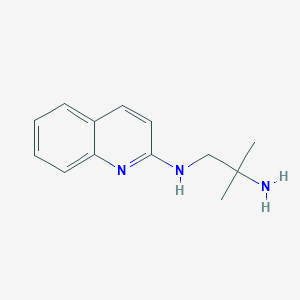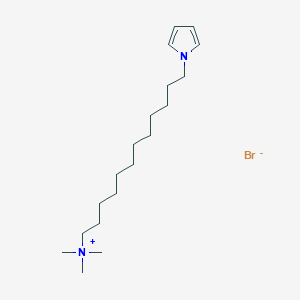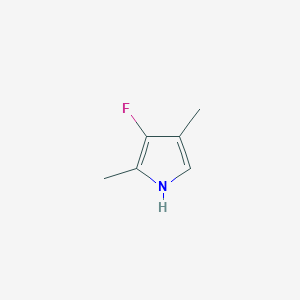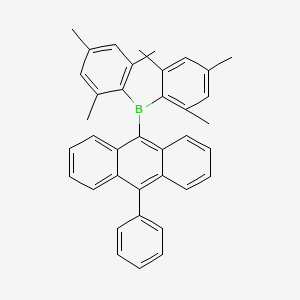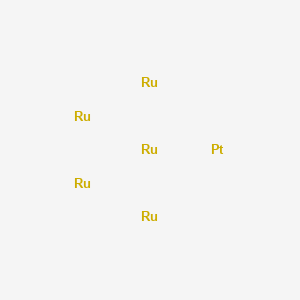
Platinum--ruthenium (1/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–ruthenium (1/5) is a bimetallic compound composed of platinum and ruthenium in a 1:5 ratio. This compound is part of the platinum group metals, known for their exceptional catalytic properties and resistance to corrosion. Platinum–ruthenium (1/5) is particularly notable for its applications in catalysis, especially in fuel cells and hydrogen evolution reactions, due to its high efficiency and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–ruthenium (1/5) typically involves various methods, including impregnation, polyol, modified polyol, and microwave-assisted modified polyol methods . These methods aim to produce nanoparticles with uniform composition, narrow size distribution, and high dispersion on carbon supports. The microwave-assisted modified polyol method has been found to produce the most electrochemically active platinum–ruthenium electrocatalyst .
Industrial Production Methods
Industrial production of platinum–ruthenium (1/5) often involves surfactant-free synthesis methods. These methods allow for the production of highly active electrocatalysts with nanoparticles of less than 2 nm in size, characterized by ultranarrow size and uniform spatial distributions over the support surface . This approach ensures high electrochemical surface area and activity in methanol electrooxidation reactions.
化学反应分析
Types of Reactions
Platinum–ruthenium (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in the hydrogen evolution reaction (HER), where it acts as an electrocatalyst .
Common Reagents and Conditions
Common reagents used in reactions involving platinum–ruthenium (1/5) include hydrogen, oxygen, and various acids and bases. The conditions for these reactions often involve high temperatures and pressures to facilitate the desired chemical transformations .
Major Products
The major products formed from reactions involving platinum–ruthenium (1/5) include hydrogen gas in the case of HER and various organic compounds in methanol oxidation reactions .
科学研究应用
Platinum–ruthenium (1/5) has a wide range of scientific research applications:
作用机制
The mechanism of action of platinum–ruthenium (1/5) involves its ability to facilitate electron transfer reactions. In the context of hydrogen evolution reactions, it adsorbs hydrogen atoms and facilitates their combination to form hydrogen gas . In anticancer applications, ruthenium complexes induce apoptosis via mitochondrial pathways and are effective against cisplatin-resistant tumor cells .
相似化合物的比较
Similar Compounds
Similar compounds include other platinum group metal complexes such as platinum–iridium, platinum–palladium, and ruthenium–iridium .
Uniqueness
Platinum–ruthenium (1/5) is unique due to its high catalytic efficiency and stability, making it particularly suitable for applications in fuel cells and hydrogen evolution reactions. Its ability to induce apoptosis in cancer cells with lower side effects compared to traditional platinum-based drugs also sets it apart .
Conclusion
Platinum–ruthenium (1/5) is a versatile compound with significant applications in catalysis, medicine, and industry. Its unique properties and high efficiency make it a valuable material for scientific research and industrial applications.
属性
CAS 编号 |
210709-74-3 |
|---|---|
分子式 |
PtRu5 |
分子量 |
700.4 g/mol |
IUPAC 名称 |
platinum;ruthenium |
InChI |
InChI=1S/Pt.5Ru |
InChI 键 |
ZUIJNFZOEOLZRX-UHFFFAOYSA-N |
规范 SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
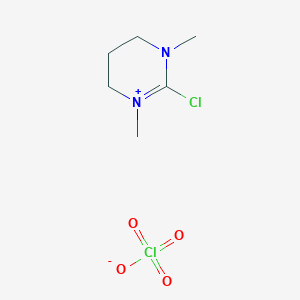

![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
